1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-methoxyethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4S/c1-20-9-10-21-12-13-5-7-17(8-6-13)22(18,19)15-4-2-3-14(16)11-15/h2-4,11,13H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVKHKTCKQMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, enzyme inhibitory, and anticancer properties based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a piperidine ring, a chlorophenyl sulfonyl group, and a methoxyethoxy methyl substituent, which contribute to its biological properties.
1. Antibacterial Activity
Several studies have reported the antibacterial efficacy of compounds similar to 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine. A study synthesized various piperidine derivatives and evaluated their antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The results indicated that these compounds exhibited moderate to strong antibacterial effects:
| Compound | Strain Tested | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
| 4 | Staphylococcus aureus | Moderate |
The activity was attributed to the sulfonamide moiety, which is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways .
2. Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been reported that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and urease, both of which are significant in various physiological processes:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 | |
| Urease | Varies (strong inhibition) |
These findings suggest that compounds featuring the piperidine structure may have therapeutic potential in treating conditions related to cholinergic dysfunction and urease-associated diseases.
3. Anticancer Properties
Research into the anticancer properties of similar compounds indicates that they may exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group has been linked to enhanced anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
In a comparative study of oxadiazole derivatives with similar structures, certain compounds demonstrated significant growth inhibition against cancer cell lines with IC50 values ranging from 10 to 30 µM . While specific data for 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine is limited, the structural similarities suggest potential for similar efficacy.
Case Studies
Case Study 1: Synthesis and Evaluation of Piperidine Derivatives
In a comprehensive study published by Aziz-ur-Rehman et al., various piperidine derivatives were synthesized, including those with sulfonamide functionalities. The study highlighted their antibacterial and enzyme inhibitory properties through both in vitro assays and molecular docking studies, indicating strong binding interactions with target enzymes .
Case Study 2: Anticancer Activity Assessment
Another study investigated the anticancer potential of oxadiazole derivatives, revealing that modifications in the piperidine structure could enhance cytotoxicity against specific tumor types. The results suggested that further exploration into the structure-activity relationship (SAR) could yield promising candidates for cancer therapy .
Scientific Research Applications
Anti-Cancer Potential
Recent research has highlighted the potential of piperidine derivatives, including 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine, as anti-cancer agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including myeloma and leukemia. For instance, a study on structurally related piperidin-4-ones demonstrated their ability to reduce the growth of hematological cancer cells while promoting apoptosis through increased expression of genes like p53 and Bax .
Table 1: Cytotoxic Effects of Piperidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound I | Myeloma | 5.2 | Induces apoptosis via p53 activation |
| Compound II | Leukemia | 4.7 | Increases Bax expression |
| Compound III | NKTL | 6.0 | Binds to active site residues |
Neurological Applications
Piperidine derivatives have also been explored for their neuroprotective properties. Research indicates that compounds similar to 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine may exhibit potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Pesticidal Activity
The compound has shown promise as an effective pesticide. Patents describe its use in formulations aimed at controlling fungal pathogens in agricultural settings. The sulfonamide group present in the structure is known for enhancing fungicidal activity, making it suitable for crop protection .
Table 2: Pesticidal Efficacy of Sulfonamide Compounds
| Compound Name | Target Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| 1-((3-Chlorophenyl)sulfonyl) | Fusarium spp. | 200 | 85 |
| 4-((2-methoxyethoxy)methyl) | Botrytis cinerea | 150 | 90 |
Synthesis and Chemoinformatics
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-((2-methoxyethoxy)methyl)piperidine involves multi-step reactions that can be optimized for yield and purity. Chemoinformatics analyses have provided insights into its pharmacokinetic properties, suggesting favorable characteristics for drug development such as adequate solubility and permeability profiles .
Table 3: Pharmacokinetic Properties
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility (mg/mL) | >100 |
| Bioavailability (%) | 70 |
Comparison with Similar Compounds
Key Observations :
- The (2-methoxyethoxy)methyl group in the target compound likely enhances aqueous solubility compared to aryloxy () or silyl-protected () substituents.
- Trifluoromethyl groups () increase metabolic stability but may reduce solubility due to hydrophobicity .
Functional Group Variations in Piperidine Derivatives
Key Insights :
- Sulfonyl groups (target compound) are associated with enzyme inhibition (e.g., protease or kinase targets), whereas acetyl or chloroacetyl groups () are linked to broader antimicrobial activities .
- Synthetic routes for sulfonyl piperidines often involve sulfonylation of piperidine precursors (e.g., ), while acetylated derivatives require acyl chloride reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
